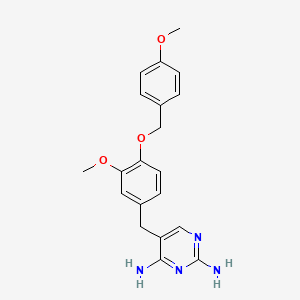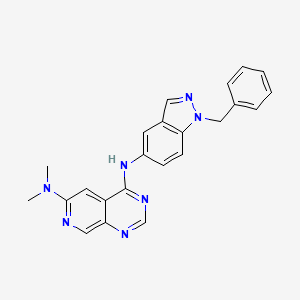
Fenoldopammesilat
Übersicht
Beschreibung
Fenoldopam Mesylat ist ein synthetisches Benzazepin-Derivat, das als partieller Agonist des selektiven Dopamin-D1-Rezeptors wirkt. Es wird hauptsächlich als Antihypertensivum eingesetzt, insbesondere bei der kurzfristigen Behandlung von schwerer Hypertonie. Fenoldopam Mesylat ist bekannt für seinen schnellen Wirkungseintritt und seine kurze Wirkungsdauer, was es für die Notfallsenkung des Blutdrucks geeignet macht .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Fenoldopam Mesylat wird durch einen mehrstufigen Prozess synthetisiert. Die wichtigsten Schritte umfassen die Herstellung von 6-Chlor-2,3,4,5-tetrahydro-1-(4-hydroxyphenyl)-1H-3-benzazepin-7,8-diol, gefolgt von dessen Umwandlung in das Mesylat-Salz. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von Methansulfonsäure zur Bildung des Mesylat-Salzes .
Industrielle Produktionsmethoden
Die industrielle Produktion von Fenoldopam Mesylat folgt ähnlichen Synthesewegen, aber in größerem Maßstab. Der Prozess beinhaltet strenge Qualitätskontrollmaßnahmen, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten. Die Verbindung wird in dicht schließenden Behältern, geschützt vor Feuchtigkeit, und bei kontrollierten Temperaturen gelagert .
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie wird Fenoldopam Mesylat verwendet, um die Dopamin-D1-vermittelte Zellsignalisierung zu untersuchen. Es dient als Modellverbindung, um die Interaktionen von Dopaminrezeptoren mit verschiedenen Liganden zu verstehen .
Biologie
In der biologischen Forschung wird Fenoldopam Mesylat verwendet, um seine Auswirkungen auf den renalen Blutfluss und die Natriumausscheidung zu untersuchen. Es wird auch hinsichtlich seiner möglichen Rolle bei der Vorbeugung von postoperativer akuter Nierenschädigung untersucht .
Medizin
Medizinisch wird Fenoldopam Mesylat als Antihypertensivum eingesetzt. Es wird intravenös verabreicht, um hypertensive Krisen zu behandeln und die Nierenperfusion bei Patienten mit chronischer Nierenerkrankung zu verbessern .
Industrie
In der pharmazeutischen Industrie wird Fenoldopam Mesylat bei der Entwicklung neuer Antihypertensiva eingesetzt. Seine einzigartigen Eigenschaften machen es zu einer wertvollen Verbindung für Forschung und Entwicklung .
Wirkmechanismus
Fenoldopam Mesylat entfaltet seine Wirkung, indem es als Agonist für D1-ähnliche Dopaminrezeptoren wirkt. Es bindet mit mäßiger Affinität an α2-Adrenozeptoren und hat keine signifikante Affinität für D2-ähnliche Rezeptoren, α1- und β-Adrenozeptoren, 5-HT1- und 5-HT2-Rezeptoren oder muskarinische Rezeptoren. Die Aktivierung von D1-Rezeptoren führt zur Vasodilatation der meisten arteriellen Gefäßbetten, einschließlich der Nieren-, Mesenterial- und Koronararterien, was zu einer Reduktion des systemischen Gefäßwiderstands und des Blutdrucks führt .
Wirkmechanismus
Target of Action
Fenoldopam mesylate is a selective dopamine D1 receptor agonist . It primarily targets D1-like dopamine receptors and binds with moderate affinity to α2-adrenoceptors . The R-isomer of fenoldopam, which is responsible for the biological activity, has approximately 250-fold higher affinity for D1-like receptors than the S-isomer .
Mode of Action
Fenoldopam mesylate acts as a rapid-acting vasodilator . It interacts with its targets, the D1-like dopamine receptors, and α2-adrenoceptors, leading to arteriolar vasodilation . This interaction results in a decrease in systemic vascular resistance .
Biochemical Pathways
The stimulation of D1 receptors by fenoldopam activates adenylyl cyclase, which raises intracellular cyclic AMP . This results in vasodilation of most arterial beds, including renal, mesenteric, and coronary arteries . The renal effect of fenoldopam may involve physiological antagonism of the renin-angiotensin system in the kidney .
Pharmacokinetics
It has a short elimination half-life of about 5 minutes . Approximately 90% of fenoldopam is excreted in the urine, and 10% is excreted in the feces .
Result of Action
The primary result of fenoldopam’s action is a decrease in blood pressure . By activating peripheral D1 receptors, it causes arterial/arteriolar vasodilation, leading to a decrease in blood pressure . It also decreases afterload and promotes sodium excretion via specific dopamine receptors along the nephron .
Action Environment
The action of fenoldopam mesylate can be influenced by various environmental factors. For instance, it contains sodium metabisulfite, a sulfite that may rarely cause allergic-type reactions including anaphylactic symptoms and asthma in susceptible people . Furthermore, its efficacy can be affected by the patient’s renal function, as it is primarily excreted in the urine .
Biochemische Analyse
Biochemical Properties
Fenoldopam mesylate is an agonist for D1-like dopamine receptors and binds with moderate affinity to α2-adrenoceptors . It has no significant affinity for D2-like receptors, α1 and β-adrenoceptors, 5 HT1 and 5 HT2 receptors, or muscarinic receptors . The R-isomer of fenoldopam mesylate is responsible for the biological activity .
Cellular Effects
Fenoldopam mesylate causes arterial/arteriolar vasodilation leading to a decrease in blood pressure by activating peripheral D1 receptors . It decreases afterload and also promotes sodium excretion via specific dopamine receptors along the nephron .
Molecular Mechanism
Fenoldopam mesylate works by selectively stimulating dopamine-1 receptors, leading to vasodilation . This helps lower blood pressure and improve blood flow, making it effective in hypertensive emergencies and supporting kidney function .
Temporal Effects in Laboratory Settings
Fenoldopam mesylate is a rapid-acting vasodilator . It has a rapid onset of action (4 minutes) and short duration of action (< 10 minutes) and a linear dose–response relationship at usual clinical doses .
Dosage Effects in Animal Models
In animal studies, fenoldopam mesylate has been shown to effectively and safely lower blood pressure while maintaining or improving renal function
Metabolic Pathways
Fenoldopam mesylate is largely eliminated by conjugation, without the participation of cytochrome P-450 enzymes . Methylation, glucuronidation, and sulfation are the main routes of conjugation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Fenoldopam mesylate is synthesized through a multi-step process. The key steps involve the preparation of 6-chloro-2,3,4,5-tetrahydro-1-(4-hydroxyphenyl)-1H-3-benzazepine-7,8-diol, followed by its conversion to the mesylate salt. The reaction conditions typically involve the use of methanesulfonic acid to form the mesylate salt .
Industrial Production Methods
Industrial production of fenoldopam mesylate follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is preserved in tight containers, protected from moisture, and stored at controlled temperatures .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Fenoldopam Mesylat durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.
Reduktion: Reduktionsreaktionen können eingesetzt werden, um die in der Verbindung vorhandenen funktionellen Gruppen zu modifizieren.
Substitution: Substitutionsreaktionen, insbesondere unter Beteiligung der Hydroxylgruppen, können zur Bildung verschiedener Derivate führen
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die bei den Reaktionen von Fenoldopam Mesylat verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die Reaktionsbedingungen variieren je nach gewünschtem Produkt, beinhalten jedoch in der Regel kontrollierte Temperaturen und spezifische Lösungsmittel .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus den Reaktionen von Fenoldopam Mesylat gebildet werden, umfassen oxidierte Derivate, reduzierte Formen und substituierte Verbindungen. Diese Produkte werden häufig mit Techniken wie Chromatographie und Spektroskopie charakterisiert .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Dopamin: Im Gegensatz zu Fenoldopam Mesylat wirkt Dopamin sowohl auf D1- als auch auf D2-Rezeptoren und kann β-Adrenozeptoren beeinflussen.
Dobutamin: Diese Verbindung wirkt hauptsächlich auf β1-Adrenozeptoren und wird aufgrund ihrer inotropen Wirkung eingesetzt.
Nitroprussid: Ein potenter Vasodilatator, der bei hypertensiven Notfällen eingesetzt wird, wirkt jedoch durch die Freisetzung von Stickstoffmonoxid und nicht durch Dopaminrezeptoren
Einzigartigkeit
Fenoldopam Mesylat ist einzigartig in seiner selektiven Wirkung auf D1-ähnliche Dopaminrezeptoren, die zu Vasodilatation ohne signifikante adrenerge Effekte führt. Diese Selektivität macht es besonders nützlich bei der Behandlung von Hypertonie mit minimalen Auswirkungen auf die Herzfrequenz und andere adrenerge Funktionen .
Eigenschaften
IUPAC Name |
9-chloro-5-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3.CH4O3S/c17-15-11-5-6-18-8-13(9-1-3-10(19)4-2-9)12(11)7-14(20)16(15)21;1-5(2,3)4/h1-4,7,13,18-21H,5-6,8H2;1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVKUMNRCIJMVAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C1CNCC(C2=CC(=C(C(=C21)Cl)O)O)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
67227-56-9 (Parent), 75-75-2 (Parent) | |
| Record name | Fenoldopam mesylate [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067227570 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00904650 | |
| Record name | Fenoldopam Mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00904650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67227-57-0 | |
| Record name | Fenoldopam mesylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67227-57-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fenoldopam mesylate [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067227570 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FENOLDOPAM MESYLATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759860 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Fenoldopam Mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00904650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-2,3,4,5-tetrahydro-7,8-dihydroxy-1-(p-hydroxyphenyl)-1H-3-benzazepinium methanesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.538 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FENOLDOPAM MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HA3R0MY016 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


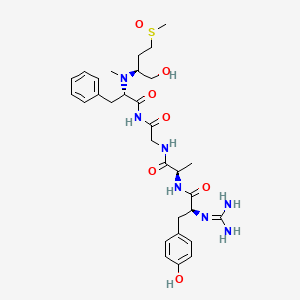
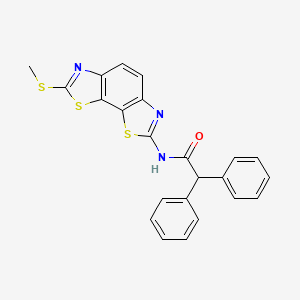
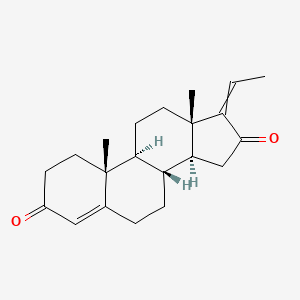
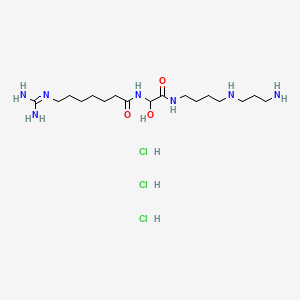

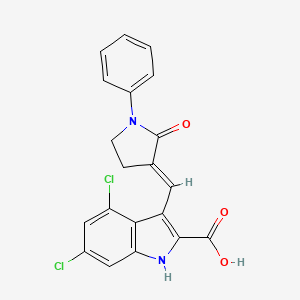
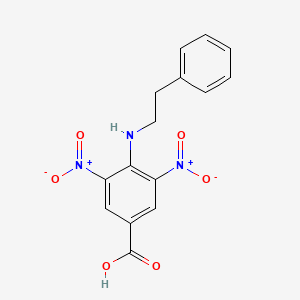
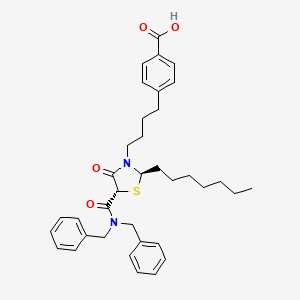
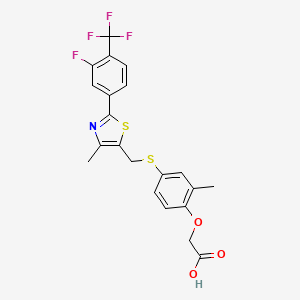
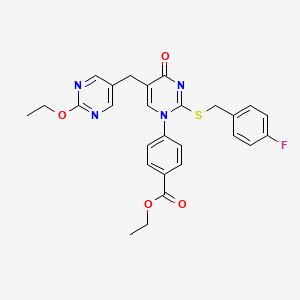
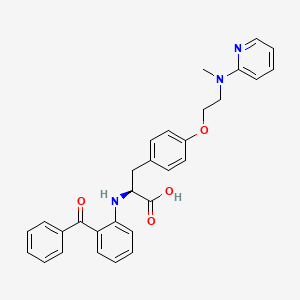
![2-[4-[3-[2-(2-Chloro-6-fluorophenyl)ethyl-[(2,3-dichlorophenyl)carbamoyl]amino]propyl]phenoxy]-2-methylpropanoic acid](/img/structure/B1672453.png)
